

# A Practical, Metal-Free Approach to the Synthesis of **S,S**-diethyl-sulfoximine

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## Compound of Interest

Compound Name: *S,S*-diethyl-sulfoximine

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Abstract Sulfoximines are increasingly recognized as crucial pharmacophores in modern drug discovery, serving as effective bioisosteres for sulfones and sulfonamides.[1][2] Their unique three-dimensional structure and hydrogen-bonding capabilities offer significant advantages in modulating physicochemical properties and biological activity.[3] This application note provides a detailed, reliable, and metal-free protocol for the synthesis of **S,S**-diethyl-sulfoximine. Traditional synthetic routes often rely on transition-metal catalysts, which can lead to product contamination with toxic metal residues, complicating purification and regulatory approval in pharmaceutical development. The described method circumvents this issue by employing a hypervalent iodine(III) reagent for the direct NH-transfer to a sulfoxide precursor, ensuring high purity and operational simplicity.[1][4] This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a scalable and robust pathway to a valuable building block.

## Reaction Principle and Mechanism

The synthesis is a two-stage process beginning with the selective oxidation of a sulfide to a sulfoxide, followed by a metal-free imidation.

**Step 1: Oxidation of Diethyl Sulfide** Diethyl sulfide is first oxidized to diethyl sulfoxide. A key challenge in this step is preventing overoxidation to the corresponding sulfone.[5] A highly selective and "green" method utilizes hydrogen peroxide in glacial acetic acid, which provides the desired sulfoxide in excellent yield under mild, transition-metal-free conditions.[5]

Step 2: Metal-Free Imidation of Diethyl Sulfoxide The core of this protocol is the metal-free NH-transfer to diethyl sulfoxide. The mechanism is proposed to proceed through the reaction of an ammonia source, such as ammonium carbamate, with a hypervalent iodine(III) oxidant, like (diacetoxyiodo)benzene ( $\text{PhI}(\text{OAc})_2$ ).<sup>[1]</sup> This generates a highly reactive iminoiodinane intermediate, which then transfers the "NH" group to the sulfur atom of the sulfoxide to form the **S,S-diethyl-sulfoximine** product stereospecifically.<sup>[1][6]</sup> This method is noted for its broad functional group tolerance and operational simplicity.<sup>[4]</sup>

## Materials and Equipment

### Reagents and Chemicals

Reagent/Chemical	Formula	CAS No.	Supplier Suggestion	Purity
Diethyl Sulfide	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> S	352-93-2	Sigma-Aldrich	≥98%
Hydrogen Peroxide	H <sub>2</sub> O <sub>2</sub>	7722-84-1	VWR, Fisher Scientific	30 wt% in H <sub>2</sub> O
Glacial Acetic Acid	CH <sub>3</sub> COOH	64-19-7	Sigma-Aldrich	≥99.7%
(Diacetoxyiodo)benzene	C <sub>10</sub> H <sub>11</sub> IO <sub>4</sub>	3240-34-4	Sigma-Aldrich, Combi-Blocks	≥98%
Ammonium Carbamate	CH <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	1111-78-0	Sigma-Aldrich	≥99%
Methanol (MeOH)	CH <sub>3</sub> OH	67-56-1	Fisher Scientific	Anhydrous, ≥99.8%
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	75-09-2	Fisher Scientific	ACS Grade
Sodium Hydroxide (NaOH)	NaOH	1310-73-2	Sigma-Aldrich	Pellets, ACS Reagent
Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	Na <sub>2</sub> SO <sub>4</sub>	7757-82-6	Fisher Scientific	Anhydrous, Granular
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub> (aq)	N/A	Prepared in-house	N/A
Brine	NaCl (aq)	N/A	Prepared in-house	N/A
Silica Gel	SiO <sub>2</sub>	7631-86-9	SiliCycle, Merck	230-400 mesh

## Laboratory Equipment

- Round-bottom flasks (50 mL, 100 mL, 250 mL)

- Magnetic stirrer and stir bars
- Ice bath
- Reflux condenser
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for column chromatography
- Standard analytical equipment (NMR, GC-MS)
- pH paper or meter

## Detailed Experimental Protocol

### Part A: Synthesis of Diethyl Sulfoxide

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl sulfide (4.51 g, 50 mmol, 1.0 equiv) in glacial acetic acid (20 mL).
- **Oxidation:** Cool the flask in an ice bath to 0 °C. Slowly add 30 wt% hydrogen peroxide (5.1 mL, 50 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting sulfide.
- **Work-up:** Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).
- **Extraction:** Transfer the aqueous mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary

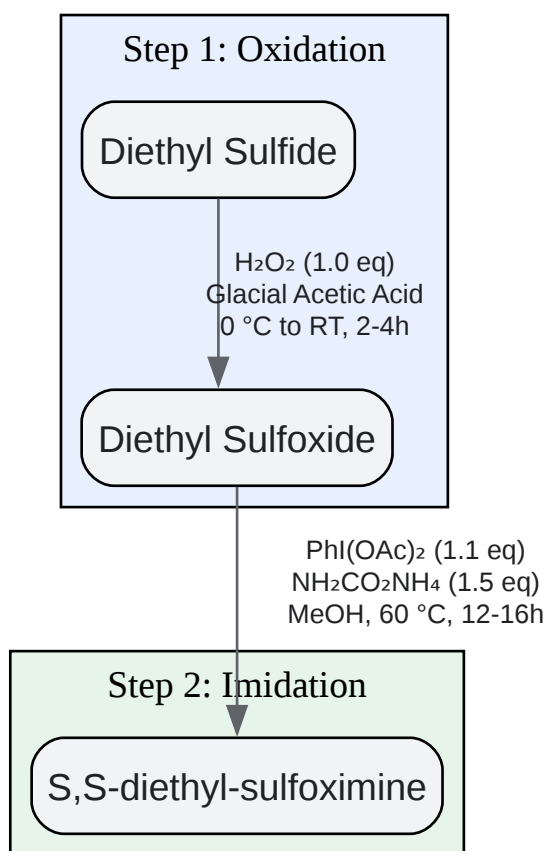
evaporator to afford diethyl sulfoxide as a colorless oil. The product is often used in the next step without further purification if purity is high.

## Part B: Synthesis of **S,S**-diethyl-sulfoximine

- **Reaction Setup:** To a 250 mL round-bottom flask, add diethyl sulfoxide (from Part A, assuming ~50 mmol, 1.0 equiv), ammonium carbamate (5.85 g, 75 mmol, 1.5 equiv), and anhydrous methanol (100 mL). Stir the suspension at room temperature.
- **Addition of Oxidant:** Add (diacetoxyiodo)benzene (17.7 g, 55 mmol, 1.1 equiv) to the mixture in one portion.
- **Reaction Execution:** Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C. Maintain stirring at this temperature for 12-16 hours. The reaction mixture should become a clear, homogeneous solution over time.
- **Solvent Removal:** After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the methanol under reduced pressure.
- **Aqueous Work-up:** Redissolve the resulting residue in dichloromethane (100 mL) and water (50 mL). Make the aqueous layer basic (pH > 10) by adding 2 M NaOH solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).
- **Washing and Drying:** Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0% to 10% methanol in dichloromethane) to yield **S,S**-diethyl-sulfoximine as a colorless oil.

## Workflow and Data Summary

### Synthetic Workflow Diagram



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Caption: Metal-free synthesis workflow for **S,S-diethyl-sulfoximine**.

## Expected Results

Product	Starting Material	Typical Yield	Purity	Characterization Notes
Diethyl Sulfoxide	Diethyl Sulfide	>95%	>95% (by GC)	Colorless oil, used directly in the next step.
S,S-diethyl-sulfoximine	Diethyl Sulfoxide	70-85%	>98% (post-chromatography)	Colorless oil. $^1\text{H}$ & $^{13}\text{C}$ NMR, HRMS consistent with structure.

## Safety and Handling

- General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Diethyl Sulfide: Highly flammable liquid with a strong, unpleasant odor.<sup>[7][8]</sup> Keep away from ignition sources.
- Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Do not mix with flammable materials.
- Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
- (Diacetoxiodo)benzene: Irritant. Handle with care, avoiding inhalation of dust.
- Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

## Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
Low yield in Part A	Incomplete reaction or over-oxidation to sulfone.	Monitor the reaction closely by TLC/GC. Ensure the temperature is controlled during H <sub>2</sub> O <sub>2</sub> addition. Use exactly 1.0 equivalent of H <sub>2</sub> O <sub>2</sub> .
Reaction stalls in Part B	Insufficient heating; degradation of reagents.	Ensure the reaction temperature is maintained at 60 °C. Use fresh ammonium carbamate and (diacetoxyiodo)benzene. Ensure methanol is anhydrous.
Low yield in Part B	Incomplete extraction of the product.	The sulfoximine product has some water solubility. Ensure the aqueous layer is basic (pH > 10) during work-up to keep the product in its free-base form. Perform thorough extractions (3-4 times) with DCM.
Difficult purification	Presence of unreacted starting material or byproducts.	Ensure the reaction has gone to completion before work-up. A fine-tuned gradient for column chromatography (e.g., 0-10% MeOH in DCM) is crucial for good separation.

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